

Physical properties of 2,4,5-Trifluorobenzylamine (boiling point, melting point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,5-Trifluorobenzylamine*

Cat. No.: *B066061*

[Get Quote](#)

A Technical Guide to the Physical Properties of 2,4,5-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for **2,4,5-Trifluorobenzylamine**, a fluorinated aromatic amine of interest in chemical synthesis and drug discovery. Due to a lack of experimentally determined data for this specific isomer in publicly accessible literature, this document also includes data for the closely related isomer, 2,4,6-Trifluorobenzylamine, for reference purposes. Furthermore, detailed experimental protocols for the determination of key physical properties are provided to guide researchers in their laboratory work.

Physical Properties

Direct experimental values for the boiling point, melting point, and density of **2,4,5-Trifluorobenzylamine** (CAS: 168644-93-7) are not readily available in the surveyed scientific literature. However, data for the isomeric compound 2,4,6-Trifluorobenzylamine (CAS: 214759-21-4) can offer an approximation of the expected physical properties. It is crucial to note that isomers can have different physical properties due to variations in their molecular structure.

Table 1: Summary of Physical Properties for Trifluorobenzylamine Isomers

Property	2,4,5-Trifluorobenzylamine	2,4,6-Trifluorobenzylamine
CAS Number	168644-93-7 [1] [2]	214759-21-4 [3] [4] [5]
Molecular Formula	C ₇ H ₆ F ₃ N [1] [2]	C ₇ H ₆ F ₃ N [3] [5]
Molecular Weight	161.12 g/mol [1]	161.12 g/mol [3] [5]
Boiling Point	Data not available	165 °C [6] [7] [8]
Melting Point	Data not available	Data not available [6]
Density	Data not available	1.320 g/cm ³ [6] [7] [8]

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the boiling point, melting point, and density of organic compounds like **2,4,5-Trifluorobenzylamine**.

2.1. Boiling Point Determination (Siwoloboff Method)

Primary and secondary amines, such as trifluorobenzylamine, can engage in intermolecular hydrogen bonding, which leads to higher boiling points compared to alkanes of similar molecular weight[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#). The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the vapor pressure of the liquid equals the external pressure.

Procedure:

- Place a few milliliters of the sample into a small test tube.
- Invert a capillary tube (sealed at one end) and place it into the test tube with the liquid.
- Attach the test tube to a thermometer.

- Heat the apparatus slowly in a heating bath (e.g., oil bath).
- Observe a steady stream of bubbles emerging from the inverted capillary as the liquid is heated.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid begins to enter the capillary tube.

2.2. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range[13].

Principle: A small, finely powdered sample of the solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded.

Procedure:

- Ensure the sample is dry and finely powdered.
- Pack the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end on a hard surface[14][15].
- Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
- Heat the apparatus rapidly to determine an approximate melting point.
- Allow the apparatus to cool.
- For an accurate measurement, heat the apparatus again, but more slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the end of melting). This range is the melting point of the substance.

2.3. Density Determination of a Liquid

Density is the mass of a substance per unit volume[16]. For liquids, this is typically measured in g/mL or g/cm³.

Principle: The mass of a known volume of the liquid is determined using a pycnometer or a volumetric flask and a balance.

Procedure:

- Weigh a clean, dry volumetric flask (with its stopper) and record the mass (m_1).
- Fill the volumetric flask to the calibration mark with the liquid sample.
- Weigh the filled volumetric flask (with its stopper) and record the mass (m_2).
- The mass of the liquid is $m_2 - m_1$.
- The volume of the liquid is the calibrated volume of the flask (V).
- Calculate the density (ρ) using the formula: $\rho = (m_2 - m_1) / V$.

An alternative method is the gravimetric buoyancy technique, which is based on Archimedes' principle[17]. This involves weighing a reference body (a sinker of known volume) in air and then in the liquid of unknown density[17]. The density of the liquid can then be calculated from the difference in these weights.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

Workflow for Physical Property Determination of a Chemical Compound

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2,4,5-Trifluorobenzylamine | 168644-93-7 [sigmaaldrich.com]
- 3. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trifluorobenzylamine | 214759-21-4 [sigmaaldrich.com]
- 5. dev.klivon.com [dev.klivon.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [amp.chemicalbook.com]
- 8. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
- 9. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 13. athabascau.ca [athabascau.ca]
- 14. scribd.com [scribd.com]
- 15. byjus.com [byjus.com]
- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 17. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- To cite this document: BenchChem. [Physical properties of 2,4,5-Trifluorobenzylamine (boiling point, melting point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066061#physical-properties-of-2-4-5-trifluorobenzylamine-boiling-point-melting-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com